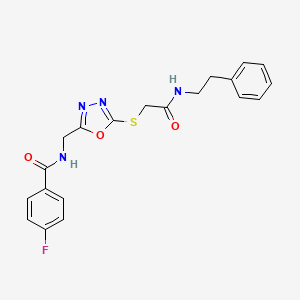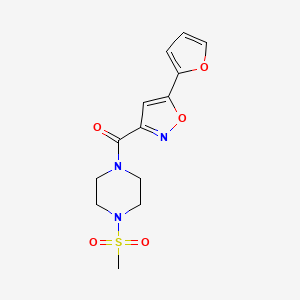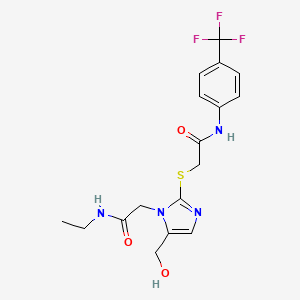
4-fluoro-N-((5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups, including a fluoro-substituted benzamide, a phenethylamine, and a 1,3,4-oxadiazole ring. These functional groups suggest that the compound might have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide and 1,3,4-oxadiazole rings, as well as the phenethylamine moiety. The fluorine atom on the benzamide ring would likely have a significant impact on the compound’s properties, as fluorine is highly electronegative and can form strong bonds with carbon .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer potential reactivity based on its functional groups. For instance, the amide group in benzamide is typically quite stable and unreactive, while the oxadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
Fluorinated compounds are known for their unique properties, including high thermal and chemical stability, and the ability to form strong bonds . The presence of a fluorine atom in this compound could therefore significantly influence its physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Molecular Imaging
Fluorinated compounds are pivotal in the field of molecular imaging. The introduction of a fluorine atom can significantly enhance the properties of imaging agents. For instance, the compound’s fluorine moiety could be used in positron emission tomography (PET) imaging agents, providing better stability and binding affinity for target biomolecules .
Pharmaceutical Development
The presence of both a fluorine atom and a phenethylamine structure within this compound suggests potential activity in the central nervous system (CNS). It could be explored for the development of new pharmaceuticals that target CNS receptors or enzymes .
Material Science
In material science, fluorinated compounds contribute to the creation of materials with unique properties, such as high resistance to solvents and thermal stability. The compound’s structural features may be beneficial in synthesizing advanced polymers or coatings .
Enzyme Inhibition Studies
The benzamide moiety of the compound is known to interact with various enzymes. This interaction can be exploited in enzyme inhibition studies to understand the mechanism of action or to develop enzyme inhibitors for therapeutic purposes .
Chemical Biology
The oxadiazole ring in the compound is a versatile moiety that can engage in bioorthogonal chemistry, which is useful in chemical biology for labeling or tracking biological molecules in live cells without interfering with native biochemical processes .
Synthetic Chemistry
This compound could serve as a building block in synthetic chemistry, particularly in the construction of complex molecules. Its diverse functional groups offer multiple sites for reactions, enabling the synthesis of a wide range of derivatives .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-fluoro-N-[[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S/c21-16-8-6-15(7-9-16)19(27)23-12-18-24-25-20(28-18)29-13-17(26)22-11-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDIKCUNBBWQFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B2870027.png)


![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-4-ethylpiperazine-2,3-dione](/img/structure/B2870031.png)

![2-(3-Methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2870034.png)
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2870035.png)
methanamine](/img/structure/B2870038.png)
![2-(4-Bromophenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2870039.png)
![2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2870041.png)


![N-Methyl-N-[2-oxo-2-[2-(2-phenylethyl)pyrrolidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2870048.png)